molecular formula C13H12N2O5 B2500037 2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid CAS No. 851170-89-3

2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid

Cat. No. B2500037
CAS RN: 851170-89-3
M. Wt: 276.248
InChI Key: RQYMWYINDFFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid, also known as 2,5-dioxospiro[chromane-4,4'-imidazolidin]-1'-ylacetic acid (DSPA) is an organic compound with a molecular formula of C6H8O6. It is a white, crystalline solid with a melting point of 77-78°C. DSPA is a derivative of the naturally occurring amino acid, tryptophan, and has many potential applications in the fields of medicine, biochemistry and pharmacology.

Scientific Research Applications

Novel Synthesis Applications

  • Synthesis of Biologically Active Nuclei : Derivatives of this compound have been used in synthesizing imidazoles, thiazoles, benzoxazines, and quinazolines with antimicrobial activities (Youssef et al., 2015).
  • Creation of Fluorescent Compounds for Metal Ion Detection : Synthesis of compounds using this derivative for detecting metal ions like Co2+, indicating potential in developing chemical sensors (Li Rui-j, 2013).

Biological and Medicinal Research

  • Antimicrobial Agents : Derivatives have been tested for antimicrobial activities against various bacteria and fungi, showing moderate effectiveness (Borad et al., 2015).
  • Potential in Anti-inflammatory and Analgesic Activities : Certain derivatives have shown significant anti-inflammatory and analgesic activities in biological tests (Khalifa & Abdelbaky, 2008).

Chemical Properties and Interactions

  • Photochromic and Chromotropic Properties : The compound has been studied for its photochromic behavior and chromotropic properties, which are significant in materials science (Sakaino, 1983).
  • Aldose Reductase Inhibition : It's also been studied for its interactions with aldose reductase, an enzyme involved in diabetic complications, showing potential therapeutic applications (Oka et al., 2000).

properties

IUPAC Name

2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-10(17)7-15-11(18)13(14-12(15)19)5-6-20-9-4-2-1-3-8(9)13/h1-4H,5-7H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYMWYINDFFWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13C(=O)N(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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